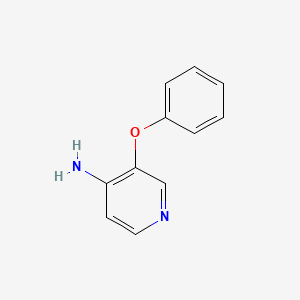

3-Phenoxypyridin-4-amine

描述

Structure

3D Structure

属性

IUPAC Name |

3-phenoxypyridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-10-6-7-13-8-11(10)14-9-4-2-1-3-5-9/h1-8H,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYHOEIWHSFLOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CN=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Pyridine Derivatives in Chemical Sciences

Pyridine (B92270) derivatives are a class of organic compounds based on the pyridine ring, a six-membered heterocycle containing one nitrogen atom. wisdomlib.org This structural feature imparts unique chemical properties that have made them indispensable in numerous scientific fields. nih.gov

In medicinal chemistry, pyridine derivatives are a cornerstone, forming the structural basis for a multitude of pharmaceutical agents. researchgate.net Their ability to engage in various biological interactions has led to their development as antifungal, antibacterial, antiviral, anti-inflammatory, and anticancer agents. nih.govtandfonline.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, facilitating interactions with biological targets such as enzymes and receptors. researchgate.net Furthermore, the aromatic nature of the pyridine ring allows for diverse substitutions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its biological activity. wisdomlib.orgresearchgate.net

Beyond medicine, pyridine derivatives are vital in materials science and analytical chemistry. They are utilized as ligands in coordination chemistry, as catalysts in organic synthesis, and as chemosensors for detecting various ions and neutral molecules. nih.govtandfonline.com The versatility of the pyridine scaffold ensures its continued prominence in the development of novel compounds with significant applications. sciencepublishinggroup.com

Overview of the Phenoxypyridine Scaffold As a Privileged Structure

The term "privileged structure" in medicinal chemistry refers to a molecular scaffold that is capable of binding to multiple biological targets, often with high affinity. tandfonline.com The phenoxypyridine scaffold, which combines a pyridine (B92270) ring with a phenoxy group, is increasingly recognized as such a privileged structure. mdpi.comdntb.gov.ua This scaffold is considered a bioisostere of diaryl ethers, meaning it has similar physical and chemical properties, which allows it to be incorporated into a wide range of biologically active molecules. mdpi.comdntb.gov.ua

The utility of the phenoxypyridine scaffold is evident in its presence in numerous compounds developed for agricultural and pharmaceutical applications. It has been incorporated into herbicides, fungicides, and insecticides, as well as into drugs targeting a variety of diseases. mdpi.comdntb.gov.ua

Research Landscape of 3 Phenoxypyridin 4 Amine and Its Analogs

Retrosynthetic Analysis and Key Disconnection Strategies for Phenoxypyridin-4-amines

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. youtube.comyoutube.com For this compound, two primary disconnection approaches are considered:

C-N Bond Disconnection: This is a common and reliable strategy for synthesizing amines. youtube.com The disconnection of the C4-NH2 bond of the pyridine (B92270) ring leads back to a 4-halopyridine precursor and an ammonia (B1221849) equivalent. This approach is often favored due to the availability of various amination methods.

C-O Bond Disconnection: This strategy involves breaking the ether linkage between the pyridine and phenyl rings. This leads to a 3-hydroxypyridine (B118123) derivative and a phenyl halide or an activated phenol (B47542) derivative.

Direct Synthetic Routes to this compound

Several direct synthetic routes have been developed to access this compound, which can be broadly categorized based on the starting materials and the key bond-forming reactions.

Approaches Utilizing Aminopyridine Precursors

One of the most common strategies involves starting with a substituted 4-aminopyridine (B3432731) derivative. For instance, the synthesis can begin with a precursor like 3-fluoro-4-aminopyridine. google.com The fluorine atom at the 3-position can be displaced by a phenoxide nucleophile in a nucleophilic aromatic substitution (SNAr) reaction to yield the desired this compound.

Another approach starts from 4-methoxypyridine, which undergoes nitration to introduce a nitro group at the 3-position. The methoxy (B1213986) group is then displaced by ammonia, followed by the reduction of the nitro group to an amine, yielding 3,4-diaminopyridine. google.com This intermediate can then be further functionalized.

Strategies Involving Phenoxypyridine Ring Formation

An alternative approach focuses on constructing the phenoxypyridine core first, followed by the introduction of the amine group. This can be achieved through reactions like the Ullmann condensation. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction typically involves the copper-catalyzed coupling of an aryl halide with an alcohol or a phenoxide. wikipedia.orgorganic-chemistry.org For example, a suitably substituted halopyridine can be coupled with phenol to form the phenoxypyridine ether linkage. Subsequent functional group manipulations would then be required to install the amino group at the 4-position.

Advanced Functionalization and Derivatization Strategies for Phenoxypyridine Scaffolds

Once the basic phenoxypyridine scaffold is assembled, further functionalization is often necessary to synthesize analogs with desired properties. Modern synthetic methods play a crucial role in achieving this with high efficiency and selectivity.

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. mdpi-res.comrsc.org These reactions have been extensively used in the synthesis of complex molecules for pharmaceuticals and materials science. mdpi-res.comresearchgate.netmdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming C-N bonds and is widely used for the synthesis of aryl amines. wikipedia.orgresearchgate.netacsgcipr.orglibretexts.orgorganic-chemistry.org It involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand. acsgcipr.orgorganic-chemistry.org This method offers a significant advantage over traditional methods due to its broad substrate scope and tolerance for various functional groups. wikipedia.org The catalytic cycle typically involves oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction is a cornerstone of C-C bond formation, coupling an organoboron compound with a halide or triflate in the presence of a palladium catalyst. It is frequently employed in the synthesis of biaryl compounds.

Regioselective C-H Functionalization of Phenoxypyridines

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for modifying complex molecules. nih.govnih.gov This approach avoids the need for pre-functionalized starting materials, streamlining the synthetic process.

For phenoxypyridine scaffolds, regioselective C-H functionalization allows for the direct introduction of various substituents at specific positions on the aromatic rings. nih.gov This can be particularly challenging in heteroaromatic systems due to the inherent reactivity patterns of the rings. nih.gov The use of directing groups can be crucial in achieving the desired regioselectivity, guiding the metal catalyst to a specific C-H bond. nih.gov For example, C-H activation can be used to introduce aryl or alkyl groups onto the pyridine or phenyl ring of the phenoxypyridine core.

Heterocyclic Ring Annulation and Fusion Strategies for Complex Derivatives

The construction of complex molecular architectures from simpler cyclic precursors is a cornerstone of modern synthetic chemistry, enabling the exploration of novel chemical space for various applications. Annulation, the formation of a new ring onto an existing one, and fusion strategies are pivotal in this endeavor. For phenoxypyridine scaffolds, these techniques allow for the creation of polycyclic and more structurally rigid derivatives, which can have significant implications for their biological activity and material properties.

One common approach involves the use of tandem reactions where multiple bond-forming events occur in a single pot. For instance, a strategy for synthesizing polycyclic nitrogen heterocycles utilizes a tandem ynamide benzannulation followed by a ring-closing metathesis. mit.edu In this type of reaction, a highly substituted aniline, which could be conceptually derived from a phenoxypyridin-4-amine core, undergoes cyclization to form dihydroquinolines, hydrobenzoazepines, or hydrobenzoazocines. mit.edu

Another powerful technique is the ring expansion-annulation strategy. This method has been successfully employed for the synthesis of azulenes, but the principles can be adapted for nitrogen heterocycles. mit.edu It often starts with readily available benzenoid materials and proceeds through a ring expansion to form a seven-membered ring fused to the original aromatic system. mit.edu The resulting products can be further functionalized using transition metal-mediated carbon-carbon bond-forming reactions. mit.edu

Fusion strategies can also be employed to create complex heterocyclic systems. For example, a ring fusion approach has been utilized to synthesize sulfur-substituted anthra[1,2-c] mit.edunih.govacs.orgthiadiazole-6,11-diones, which have shown promise as antitumor agents. nih.gov This highlights how fusing additional heterocyclic rings to a core structure can impart significant biological activity. nih.gov

Electrochemical Synthesis Pathways for Aminopyridine Moieties

Electrochemical synthesis offers a green and efficient alternative to traditional synthetic methods, often avoiding the need for harsh reagents and providing high selectivity. For the synthesis of aminopyridine moieties, electrochemical approaches have shown considerable promise.

One notable method involves the direct C-H amination of aromatic compounds. This has been achieved through the electrochemical oxidation of an aromatic compound in the presence of pyridine. The resulting N-arylpyridinium ion can then react with an alkylamine to yield an aromatic primary amine. nih.gov This metal-free approach is highly chemoselective and represents a powerful tool for synthesizing aminopyridine derivatives. nih.gov

The electrochemical synthesis of more complex pyridine-containing heterocycles, such as imidazo[1,2-a]pyridines, has also been extensively studied. These methods often involve a one-pot reaction starting from simple precursors like 2-aminopyridine (B139424) and an α-haloketone. researchgate.netresearchgate.netmdpi.com The reaction proceeds via a domino condensation/cyclization sequence under mild, oxidant-free conditions. researchgate.net The versatility of this electrochemical approach allows for the synthesis of a broad range of substituted imidazopyridines with good to excellent yields. nih.govresearchgate.net Furthermore, these electrochemical methods are often scalable, making them suitable for gram-scale synthesis. nih.govresearchgate.net

Other electrochemical strategies include the synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in an aqueous medium, showcasing the use of green solvents in electrosynthesis. rsc.org Additionally, electrochemical methods have been developed for the synthesis of unnatural amino acids containing pyridine and other heteroaromatic rings through decarboxylative arylation. acs.orgacs.org These techniques highlight the broad applicability of electrochemistry in generating diverse aminopyridine-based structures.

| Starting Material | Reagents/Conditions | Product Type | Reference |

| Aromatic Compound, Pyridine, Alkylamine | Electrochemical Oxidation | Aromatic Primary Amine | nih.gov |

| 2-Aminopyridine, α-Bromoketone | Electrochemical, Undivided Cell | 3-Bromoimidazo[1,2-a]pyridine | researchgate.net |

| Imidazo[1,2-a]pyridines, N,N-dimethylanilines | Electrochemical C(sp³)-H/C(sp²)-H Cross-coupling | C-H Aminomethylated Imidazopyridines | nih.gov |

| Pyridine Carbohydrazides, Amines | Electrochemical, Aqueous Medium, KI mediator | Pyridine Carboxamides | rsc.org |

| Pyridine-2-carboxaldehydes, Amines, NH4SCN | Electrochemical, Cascade Process | 1-Cyano-imidazo[1,5-a]pyridines | rsc.org |

Radiolabeling Strategies for Phenoxypyridine-Based Chemical Probes

Radiolabeled chemical probes are invaluable tools in preclinical drug discovery and biomedical research, allowing for the visualization and quantification of biological processes in vivo. researchgate.net The phenoxypyridine scaffold can be incorporated into such probes to study specific biological targets. The development of these probes involves the synthesis of a precursor molecule followed by the introduction of a radionuclide.

A common strategy for radiolabeling involves the synthesis of a derivative with a suitable functional group for the attachment of the radioisotope. For positron emission tomography (PET), fluorine-18 (B77423) (¹⁸F) is a frequently used radionuclide due to its favorable decay characteristics. researchgate.net For instance, a series of pyrazolo[1,5-a]pyrimidin-7-amines, which share structural similarities with aminopyridines, were radiolabeled with ¹⁸F to act as ligands for the corticotropin-releasing factor type-1 (CRF1) receptor. nih.gov The synthesis involved preparing a tosylate or nitro precursor, which was then subjected to nucleophilic substitution with [¹⁸F]fluoride. nih.gov

The choice of the labeling position is crucial and can influence the biological activity and metabolic stability of the probe. In the case of the pyrazolo[1,5-a]pyrimidin-7-amine (B181362) ligands, fluoroalkyl groups were introduced on the amine at the 7-position. nih.gov MicroPET evaluation of these radiolabeled compounds in non-human primates demonstrated brain penetrance, although specific binding was not always sufficient to differentiate regions of high and low receptor density. nih.gov This highlights the iterative process of probe design and evaluation.

Chemical probes, in general, consist of a recognition element that binds to the target, a reporter unit (like a radionuclide), and often a linker. nih.govnih.gov The development of effective radiolabeled probes based on the this compound scaffold would require careful consideration of the target, the choice of radionuclide, and the synthetic route for labeling. The ultimate goal is to create a probe that retains high affinity and selectivity for its target while possessing suitable pharmacokinetic properties for in vivo imaging. researchgate.netmdpi.com

| Radionuclide | Application | Labeling Strategy Example | Reference |

| Fluorine-18 (¹⁸F) | PET Imaging | Nucleophilic substitution of a tosylate or nitro precursor | nih.gov |

| Carbon-11 (¹¹C) | PET Imaging | Methylation with [¹¹C]methyl iodide or [¹¹C]methyl triflate | |

| Technetium-99m (⁹⁹mTc) | SPECT Imaging | Coordination to a chelating moiety attached to the scaffold | mdpi.com |

| Iodine-125 (¹²⁵I) | Autoradiography, In vitro assays | Electrophilic iodination of an activated aromatic ring | mdpi.com |

Electronic Properties and Protonation Equilibria of the 4-Amino Pyridine Moiety

The 4-aminopyridine moiety is a critical component that dictates the electronic nature of the entire molecule. The amino group at the C4 position significantly influences the electron density distribution within the pyridine ring through its electron-donating effect. nih.gov This electronic influence is central to understanding its reactivity and interaction with other chemical species.

Theoretical studies, such as geometry-optimized INDO calculations, have been performed on 4-aminopyridine to understand its structure and electronic distribution. rsc.org These studies reveal that the contribution of a quinonoid resonance structure is significant, indicating a degree of charge delocalization from the amino group into the pyridine ring. rsc.org Upon protonation, which primarily occurs at the pyridine ring nitrogen (N1), the electronic landscape of the molecule changes substantially. nih.govrsc.org The π-electron cloud in the protonated form becomes more polarized toward the ring nitrogen compared to the neutral molecule. rsc.org

The site of protonation is a key aspect of the molecule's equilibria in solution. For amino-substituted pyridines, the pyridine nitrogen is generally the most basic site and, therefore, the most favorable for protonation. nih.govmdpi.com This is because nitrogen heterocycles are typically more basic than their corresponding aniline-type amines. mdpi.com The addition of a proton to the pyridine nitrogen leads to significant downfield shifts in the 1H NMR spectrum for the pyridine ring protons, confirming this as the primary protonation site. nih.gov

The protonation equilibrium is also associated with a high rotational barrier for the C(4)–NH2 bond. In the neutral 4-aminopyridine, this barrier is calculated to be around 14.7 kcal mol⁻¹, whereas in the protonated form, it increases dramatically to 27.3 kcal mol⁻¹. rsc.org This increased barrier in the protonated species is attributed to the enhanced quinonoid character, which imparts more double-bond character to the C(4)–N(amino) bond. rsc.org

Table 1: Calculated Rotational Barriers for the C(4)–NH₂ Bond

| Species | Rotational Barrier (kcal mol⁻¹) |

|---|---|

| 4-Aminopyridine (Neutral) | 14.7 rsc.org |

This interactive table is based on data from INDO theoretical studies. rsc.org

Nucleophilic and Electrophilic Reactivity of Ring and Substituent Sites

The reactivity of this compound is characterized by the presence of multiple nucleophilic and electrophilic centers. researchgate.net The 4-amino group and the pyridine ring nitrogen are primary sites of nucleophilicity, while the carbon atoms of the pyridine ring can exhibit electrophilic character, particularly when the ring is activated.

Amines are well-established nucleophiles in organic chemistry, readily participating in substitution and addition reactions. libretexts.orgorganic-chemistry.org The lone pair of electrons on the nitrogen atom of the 4-amino group makes it a potent nucleophilic site. The nucleophilicity of amines generally correlates with their basicity, although steric hindrance can play a modifying role. organic-chemistry.orgmasterorganicchemistry.com The pyridine nitrogen, with its available lone pair, also acts as a nucleophilic center, readily coordinating to metal ions in complex formation. researchgate.net

The pyridine ring itself can react with both electrophiles and nucleophiles. Electrophilic substitution is generally difficult on pyridine rings unless they are substituted with strong electron-donating groups. Conversely, the ring is susceptible to nucleophilic attack, especially at the C2 and C4 positions, a reactivity that is enhanced upon N-activation (e.g., protonation or formation of N-oxides). nih.govresearchgate.net The presence of the electron-donating 4-amino group and the phenoxy group modifies this reactivity profile. The reaction of 4-aminopyridine with halogens, for instance, can lead to the formation of charge-transfer complexes or ionic species where the pyridine nitrogen acts as the nucleophile. researchgate.net

Table 2: Key Reactive Sites in this compound

| Site | Type of Reactivity | Common Reactions |

|---|---|---|

| Amino Group Nitrogen (-NH₂) | Nucleophilic | Alkylation, Acylation, Protonation libretexts.orgorganic-chemistry.org |

| Pyridine Ring Nitrogen | Nucleophilic | Protonation, Metal Coordination, Alkylation nih.govresearchgate.net |

| Pyridine Ring Carbons (C2, C6) | Electrophilic (when activated) | Nucleophilic Aromatic Substitution nih.govresearchgate.net |

This interactive table summarizes the potential reactivity at different sites of the molecule.

Mechanistic Pathways in Catalytic Transformations Involving Phenoxypyridines

Phenoxypyridines can participate in a variety of catalytic transformations that enable the construction of more complex molecular architectures. These reactions often proceed through distinct mechanistic pathways, including those involving radical intermediates and skeletal rearrangements.

The functionalization of C–H bonds via radical pathways has become a powerful tool in organic synthesis. nih.gov These reactions often involve the generation of a highly reactive radical intermediate that can then form new bonds. sustech.edu.cn In the context of pyridine derivatives, photoredox catalysis is a common strategy to generate these intermediates. nih.gov

A general mechanism involves a photocatalyst that, upon visible light excitation, engages in a single-electron transfer (SET) with a substrate or a precursor to generate a radical. nih.govnih.gov For instance, N-amino pyridinium (B92312) salts can be reduced by an excited photocatalyst to yield an amino radical and the pyridine substrate. nih.gov Alternatively, a hydrogen atom abstraction (HAT) process can generate a carbon-centered radical, which then adds to an activated pyridine ring in a Minisci-type pathway. nih.gov The functionalization of C(sp³)–H bonds adjacent to heteroatoms like nitrogen is a common application of this strategy. sustech.edu.cn

These radical-mediated reactions can be used for various transformations, including alkylation, arylation, and trifunctionalization. nih.govmdpi.com The mechanism often involves a cascade of events, such as the initial radical addition to a double bond, followed by intramolecular cyclization or group transfer to yield the final product. mdpi.combeilstein-journals.org The choice of catalyst, reagents, and reaction conditions is crucial for controlling the reaction pathway and achieving the desired selectivity. beilstein-journals.org

Rearrangement reactions provide access to structural isomers that may be difficult to synthesize directly. nih.gov For molecules containing a phenoxy group, the Claisen rearrangement is a relevant and powerful transformation for forming C-C bonds. uio.no This researchgate.netresearchgate.net-sigmatropic rearrangement typically involves an allyl phenyl ether, which rearranges upon heating to form an ortho-allyl phenol. uio.no In the context of a phenoxypyridine derivative, an analogous rearrangement could be envisioned if an allyl group were attached to the phenoxy oxygen, leading to functionalization at the position ortho to the ether linkage.

Transition metal catalysis can also facilitate complex rearrangements. Palladium-catalyzed reactions, for example, have been developed for the functionalization of quinolines and pyridines. nih.gov One reported mechanism involves the nucleophilic attack at the C2 position of a quinoline (B57606) N-oxide, generating a dearomatized intermediate that undergoes a researchgate.netresearchgate.net-rearrangement to functionalize the C8 position. nih.gov A similar strategy could potentially be applied to pyridine derivatives. More recently, an "ester dance" reaction has been reported, where a phenyl carboxylate substituent translocates to an adjacent carbon on an aromatic ring under palladium catalysis, proceeding through a proposed aryne-palladium complex. nih.gov Such skeletal reorganizations highlight the sophisticated transformations that can be designed to build molecular complexity from phenoxypyridine scaffolds.

Computational Chemistry and Theoretical Investigations of 3 Phenoxypyridin 4 Amine Systems

Quantum Chemical Calculations for Electronic Structure and Reaction Energetics

Quantum chemical calculations are fundamental in determining the electronic structure of 3-Phenoxypyridin-4-amine. These methods, which solve the electronic Schrödinger equation, provide insights into molecular orbitals, charge distribution, and molecular properties. aps.org The electronic structure is the starting point for understanding the molecule's reactivity and spectroscopic characteristics.

Calculations such as Density Functional Theory (DFT) and ab initio methods are employed to optimize the molecular geometry of this compound, determining the most stable conformation. From the optimized structure, various electronic properties can be calculated. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive.

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electron-rich and electron-deficient regions of the molecule, which are critical for predicting how this compound will interact with other molecules, including biological targets. The nitrogen atom of the pyridine (B92270) ring and the amine group are typically electron-rich sites, capable of acting as hydrogen bond acceptors or nucleophiles.

Quantum chemical calculations are also instrumental in studying reaction energetics. They can be used to calculate the energies of reactants, transition states, and products for a given reaction involving this compound. This allows for the determination of activation energies and reaction enthalpies, providing a deeper understanding of reaction mechanisms and feasibility. For example, these calculations can predict the most likely sites for electrophilic or nucleophilic attack on the this compound scaffold.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the interactions between a ligand, such as this compound or its derivatives, and a biological target, typically a protein or enzyme. researchgate.netmdpi.com These methods provide detailed insights into the binding mode, affinity, and stability of the ligand-target complex at an atomic level. mdpi.comnih.gov

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor. mdpi.com This technique involves sampling a large number of possible conformations of the ligand within the binding site of the target and scoring them based on a force field. For phenoxypyridine derivatives, docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to binding affinity. For example, the nitrogen of the pyridine ring and the amine group of this compound can act as hydrogen bond donors or acceptors, while the phenyl and pyridine rings can engage in hydrophobic and pi-stacking interactions with the amino acid residues of the target protein. nih.gov

Following molecular docking, molecular dynamics simulations can be performed to study the dynamic behavior of the ligand-target complex over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their movements. This allows for the assessment of the stability of the binding pose predicted by docking and can reveal conformational changes in both the ligand and the target upon binding. researchgate.net Analysis of the MD trajectory can provide information on the flexibility of the complex and the strength of the intermolecular interactions. For derivatives of 3-hydroxypyridine-4-one, MD simulations have been used to confirm the stability of interactions within the active site of enzymes like acetylcholinesterase. nih.gov

The insights gained from these simulations are crucial for structure-based drug design, enabling the rational modification of the this compound scaffold to improve its binding affinity and selectivity for a specific biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenoxypyridine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. slideshare.netwikipedia.org For phenoxypyridine derivatives, QSAR models are valuable tools for predicting the activity of new compounds and for understanding the structural features that are important for their biological effects. researchgate.net

The fundamental principle of QSAR is that the biological activity of a molecule is a function of its physicochemical properties, which are in turn determined by its chemical structure. fiveable.me A QSAR model is typically expressed as a mathematical equation:

Activity = f(descriptors)

where the descriptors are numerical representations of the physicochemical properties of the molecules. frontiersin.org

Development of 2D and 3D QSAR Models

QSAR models can be broadly classified into two-dimensional (2D) and three-dimensional (3D) models.

2D-QSAR: In 2D-QSAR, the descriptors are calculated from the 2D representation of the molecule and can include constitutional, topological, and physicochemical properties. nih.gov For a series of phenoxypyridine derivatives, these descriptors might include molecular weight, logP (a measure of lipophilicity), molar refractivity, and various topological indices. researchgate.netfrontiersin.org Statistical methods such as multiple linear regression (MLR) are often used to develop the QSAR equation. researchpublish.com For instance, a 2D-QSAR study on phenoxypyridine derivatives with antitumor activity utilized principal component analysis to select relevant descriptors and build a predictive model. researchgate.net

3D-QSAR: 3D-QSAR models consider the three-dimensional structure of the molecules and how they interact with a common receptor binding site. nih.gov These models require the alignment of the molecules in the dataset. Two popular 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). rsc.orgmdpi.com

CoMFA calculates steric and electrostatic fields around the aligned molecules and uses partial least squares (PLS) to correlate these fields with biological activity. mdpi.com

CoMSIA calculates similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. mdpi.com

The results of 3D-QSAR studies are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. rsc.org

The table below summarizes the key differences between 2D and 3D QSAR models.

| Feature | 2D-QSAR | 3D-QSAR |

| Molecular Representation | 2D structure | 3D structure and conformation |

| Descriptors | Calculated from 2D structure (e.g., topological indices, physicochemical properties) | Based on 3D molecular fields (e.g., steric, electrostatic) |

| Alignment | Not required | Required |

| Common Methods | Multiple Linear Regression (MLR), Partial Least Squares (PLS) | Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA) |

| Output | Mathematical equation relating descriptors to activity | Contour maps indicating favorable and unfavorable regions for substitution |

Identification of Physicochemical Descriptors Influencing Biological Activity (e.g., Hydrophobic, Electrostatic, Steric)

A key outcome of QSAR studies is the identification of the physicochemical properties, or descriptors, that have the most significant impact on the biological activity of a series of compounds. frontiersin.org These descriptors generally fall into three main categories: hydrophobic, electronic (electrostatic), and steric. slideshare.net

Hydrophobic Descriptors: These descriptors relate to the lipophilicity of the molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in a receptor. The most common hydrophobic descriptor is the logarithm of the partition coefficient between octanol (B41247) and water (logP). frontiersin.orgslideshare.net For phenoxypyridine derivatives, the hydrophobicity of different substituents can significantly affect their biological activity.

Electronic Descriptors: These descriptors quantify the electronic properties of a molecule, such as its ability to donate or accept electrons and participate in electrostatic interactions. slideshare.net Examples include the Hammett constant (σ), which describes the electron-withdrawing or electron-donating ability of a substituent, and atomic charges. slideshare.net The distribution of charges on the this compound scaffold is crucial for its interaction with polar residues in a binding site. Quantum chemical parameters like HOMO and LUMO energies can also serve as electronic descriptors. frontiersin.orgfrontiersin.org

Steric Descriptors: These descriptors relate to the size and shape of the molecule or its substituents. slideshare.net They are important for determining how well a molecule fits into a receptor's binding site. Common steric descriptors include Taft's steric parameter (Es) and molar refractivity (MR), which is related to the volume of a substituent. slideshare.net The size and shape of substituents on the phenoxy or pyridine rings can influence the binding affinity of the derivatives.

The following table provides examples of common physicochemical descriptors used in QSAR modeling of phenoxypyridine derivatives.

| Descriptor Type | Example Descriptor | Property Measured |

| Hydrophobic | logP | Lipophilicity |

| π (pi) value | Hydrophobicity of a substituent | |

| Electronic | Hammett constant (σ) | Electron-donating/withdrawing ability of a substituent |

| Dipole moment | Polarity of the molecule | |

| HOMO/LUMO energies | Electron-donating/accepting ability | |

| Steric | Molar Refractivity (MR) | Volume and polarizability of a substituent |

| Taft's steric parameter (Es) | Size of a substituent | |

| Molecular Weight (MW) | Overall size of the molecule |

By identifying the key descriptors that influence biological activity, QSAR models provide valuable guidance for the rational design and optimization of new phenoxypyridine derivatives with improved therapeutic potential. nih.gov

Structure Activity Relationship Sar Studies of the Phenoxypyridine Scaffold in Bioactive Molecules

Design Principles Employing Bioisosterism and Substructure Activity Splicing

The design of novel bioactive molecules centered around the phenoxypyridine scaffold frequently employs the principles of bioisosterism and substructure activity splicing. Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. researchgate.netpatsnap.comctppc.org In the context of the phenoxypyridine scaffold, this can involve the substitution of the phenyl or pyridine (B92270) rings with other aromatic or heteroaromatic systems to fine-tune electronic and steric properties. researchgate.net For instance, replacing a benzene (B151609) ring with a pyridine ring can alter the molecule's polarity and potential for hydrogen bonding, which can significantly impact its biological activity. researchgate.net

Substructure activity splicing involves combining structural motifs from different known active compounds to generate novel hybrid molecules with potentially enhanced or new activities. This approach has been successfully used in the design of phenoxypyridine-based herbicides. By splicing active fragments from commercial herbicides, researchers have developed new protoporphyrinogen (B1215707) oxidase (PPO) inhibitors with a diphenyl ether-like scaffold. nih.gov

Modulation of Biological Activity Through Substituent Variation on the Phenoxy and Pyridine Rings

The biological activity of phenoxypyridine derivatives can be significantly modulated by the nature and position of substituents on both the phenoxy and pyridine rings. These modifications can influence the molecule's conformation, electronic distribution, and ability to interact with its biological target.

On the Pyridine Ring:

Studies on 4-aminopyridine (B3432731) derivatives have shown that small modifications at the 3-position are permissible and can influence potency. For example, in a series of 4-aminopyridine K+ channel blockers, a 3-methyl substituent was found to be more potent than the parent 4-aminopyridine, while 3-methoxy and 3-trifluoromethyl groups resulted in decreased potency. nih.gov This highlights the sensitivity of the target to steric and electronic changes at this position.

On the Phenoxy Ring:

In the context of kinase inhibitors, substitutions on the phenoxy ring play a crucial role in determining potency and selectivity. For instance, in a series of 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as Bruton's tyrosine kinase (BTK) inhibitors, various substitutions on the phenoxy ring were explored. While specific SAR data for the phenoxy ring substitutions in this particular series is not detailed in the provided abstract, the high potency of the optimized compounds suggests that these substitutions are critical for target engagement. nih.gov

The following table illustrates the impact of substituents on the pyridine ring of 4-aminopyridine analogues on their K+ channel blocking activity.

| Compound | Substituent at 3-position | IC50 (mM) | Relative Potency vs. 4-AP |

| 4-Aminopyridine (4-AP) | H | 2.1 ± 0.2 | 1 |

| 3-Methyl-4-aminopyridine | CH3 | 0.3 ± 0.1 | ~7-fold more potent |

| 3-Methoxy-4-aminopyridine | OCH3 | 6.8 ± 0.8 | ~3-fold less potent |

| 3-Trifluoromethyl-4-aminopyridine | CF3 | 8.9 ± 1.1 | ~4-fold less potent |

Data compiled from studies on Shaker K+ channels.

Influence of Linker Chemistry on Molecular Recognition and Efficacy in Assays

The linker connecting the phenoxypyridine core to other parts of a molecule is a critical determinant of its biological activity. The length, flexibility, and chemical nature of the linker can profoundly influence how the molecule orients itself within a binding pocket and interacts with key residues. While specific studies on the linker chemistry of 3-phenoxypyridin-4-amine were not found, general principles of linker design are highly relevant.

The linker can control the distance and spatial relationship between key pharmacophoric elements, ensuring optimal interaction with the target protein. A rigid linker may lock the molecule in a bioactive conformation, while a flexible linker can allow for induced-fit binding. The chemical composition of the linker can also contribute to binding through hydrogen bonds, hydrophobic interactions, or other non-covalent forces. In the development of targeted drug delivery systems, the linker chemistry is paramount for controlling the release of the active drug at the desired site. nih.gov

Comparative SAR with Related Biologically Active Diaryl Ether Analogues

The phenoxypyridine scaffold is a bioisostere of the diaryl ether motif, and comparing their SAR provides valuable insights for drug design. Replacing a phenyl ring in a diaryl ether with a pyridine ring introduces a nitrogen atom, which can act as a hydrogen bond acceptor and alter the electronic properties of the ring system. This modification can lead to improved potency, selectivity, and pharmacokinetic properties. mdpi.com

In the development of herbicides, phenoxypyridine derivatives have been shown to have superior activity compared to their diaryl ether counterparts. For example, certain phenoxypyridine-containing compounds exhibited significantly higher fungicidal activity against cucumber downy mildew than the diaryl ether-based diflumetorim. mdpi.com This suggests that the pyridine nitrogen plays a crucial role in the interaction with the target enzyme.

Similarly, in the field of antibacterials, diaryl ether-based inhibitors of enoyl-acyl carrier protein reductase (ENR) have been extensively studied. A comparative analysis with phenoxypyridine analogues could reveal the importance of the pyridine nitrogen for binding to the active site and for overcoming resistance mechanisms. nih.gov

Enzyme Inhibitory Activity Profiles of Phenoxypyridine Derivatives

Derivatives of the phenoxypyridine scaffold have demonstrated inhibitory activity against a range of enzymes, including protoporphyrinogen oxidase (PPO) and mitochondrial complex I.

Protoporphyrinogen Oxidase (PPO) Inhibitors:

Phenoxypyridine derivatives have been designed as potent PPO inhibitors for use as herbicides. These compounds act by blocking the active site of PPO, leading to an accumulation of protoporphyrinogen IX and subsequent cell death in susceptible plants. The SAR of these inhibitors is highly dependent on the substitution pattern on both the phenoxy and pyridine rings. While specific IC50 values for this compound as a PPO inhibitor are not available, related phenoxypyridine compounds have shown IC50 values in the low micromolar to nanomolar range against plant PPO. nih.gov

Mitochondrial Complex I Inhibitors:

The phenoxy-quinazoline scaffold, which shares structural similarities with phenoxypyridine, has been investigated for its inhibitory activity against mitochondrial complex I (NADH:ubiquinone oxidoreductase). A study on quinazoline-based complex I inhibitors revealed that a hydrophobic phenoxy substituent significantly enhanced the inhibitory activity. nih.gov This suggests that the phenoxy group contributes to binding within the largely lipophilic quinone substrate access path of the enzyme. Although not directly studying this compound, these findings imply that phenoxypyridine derivatives could also act as inhibitors of mitochondrial complex I. The inhibitory potency of such compounds is often correlated with their lipophilicity. nih.gov

The following table presents the inhibitory activity of a quinazoline-based compound with a phenoxy substituent against mitochondrial complex I.

| Compound | Structure | % Inhibition of Complex I (at 1 µM) |

| EVP4593 | 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine | High |

This data highlights the importance of the phenoxy group for potent inhibition. nih.gov

Strategic Applications of 3 Phenoxypyridin 4 Amine As a Core Scaffold in Chemical Synthesis

Utility as a Precursor in Agrochemical Discovery and Development

The phenoxypyridine framework, a bioisostere of diaryl ethers, is a privileged structure in modern agrochemical research. nih.govresearchgate.net Replacing a benzene (B151609) ring with a pyridine (B92270) ring can alter hydrophobicity, optimize solubility, and improve bioavailability, making phenoxypyridine derivatives potent candidates for new pesticides. nih.govresearchgate.net The 3-phenoxypyridin-4-amine scaffold, in particular, provides a reactive handle (the amine group) for constructing more complex molecules with a wide range of pesticidal activities. encyclopedia.pubnih.gov

The phenoxypyridine scaffold is integral to the design of novel herbicides. Research has demonstrated that compounds incorporating this structure exhibit significant herbicidal activity against a variety of common weeds. In 2020, Bayer reported two series of phenoxypyridine-containing compounds with potent herbicidal effects. nih.gov These compounds showed high efficacy when applied both pre- and post-emergence, highlighting the versatility of the phenoxypyridine core in developing effective weed control agents. nih.gov

Table 1: Herbicidal Activity of Phenoxypyridine-Containing Compounds

| Compound | Application Method | Target Weeds | Activity at 1280 g/ha |

|---|---|---|---|

| Compound 25 | Pre-emergence | Amaranthus retroflexus, Stellaria media, Veronica persica | >90% |

| Post-emergence | Poa annua, Amaranthus retroflexus, Stellaria media, Bassia scoparia | >90% | |

| Compound 26 | Pre-emergence | Amaranthus retroflexus, Stellaria media, Veronica persica | >90% |

The this compound scaffold is a valuable precursor for synthesizing compounds with potent fungicidal and bactericidal properties. By incorporating the phenoxypyridine structure into pyrimidine (B1678525) amine compounds, researchers have significantly enhanced their fungicidal activity, particularly against cucumber downy mildew. nih.gov These molecules often act as mitochondrial complex I inhibitors, a mode of action that is distinct from many traditional fungicides, thereby reducing the risk of cross-resistance. nih.gov

The versatility of the scaffold is further demonstrated by its use in other classes of antifungals.

Isothiazolinone Derivatives : Linking the phenoxypyridine moiety to an isothiazolinone ring resulted in compounds with good control of Blumeria graminis, Botrytis cinereal, and Pyricularia grisea at low doses. nih.govencyclopedia.pub

Vanillin (B372448) Derivatives : A series of vanillin derivatives featuring a 1,3,4-thiadiazole (B1197879) and a phenoxypyridine structure showed good antibacterial activity against significant plant pathogens Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc). nih.gov One such compound demonstrated EC₅₀ values of 38.74 μg/mL and 46.97 μg/mL against Xoo and Xoc, respectively. nih.gov

In the field of insect and mite control, the this compound intermediate is crucial for developing next-generation insecticides and acaricides. Many of these compounds also function by inhibiting the mitochondrial electron transport chain at complex I. nih.govencyclopedia.pub

Researchers synthesized a series of 4-aminopyrimidine (B60600) derivatives containing the phenoxypyridine structure and found they exhibited excellent activity against the aphid Myzus persicae. nih.gov The most potent of these compounds recorded a lethal concentration (LC₅₀) value of just 0.34 mg/L. nih.govencyclopedia.pub Furthermore, substituted thienopyrimidine amines built upon this scaffold have demonstrated broad-spectrum insecticidal and acaricidal activity, proving effective against lepidopteran pests, mites, and armyworms even at very low application rates. encyclopedia.pub

Table 2: Insecticidal Activity of Phenoxypyridine Derivatives

| Derivative Class | Target Pest | Measurement | Result |

|---|---|---|---|

| 4-Aminopyrimidine | Myzus persicae (aphid) | LC₅₀ | 0.34 mg/L |

Role as a Key Intermediate in Medicinal Chemistry Lead Optimization

The unique electronic and structural properties of the this compound scaffold make it a valuable intermediate in the synthesis of therapeutic agents. Its ability to form key interactions within the binding sites of biological targets has been exploited in the development of drugs for thrombosis and for diagnostic agents used in molecular imaging.

Factor Xa (FXa) is a critical enzyme in the blood coagulation cascade, making it a prime target for anticoagulant drugs used to prevent and treat thromboembolic disorders. nih.gov The design of effective FXa inhibitors often relies on creating molecules that can fit precisely into the enzyme's active site, particularly the S1 and S4 pockets. While the literature does not specify this compound as a direct precursor in a commercialized drug, the inclusion of pyridine and substituted phenyl rings is a common strategy in the design of FXa inhibitors. frontiersin.org The pyridine moiety is recognized as a substituent that can form favorable interactions within the S4 pocket, enhancing the compound's binding affinity and selectivity. frontiersin.org The this compound structure provides a pre-formed, rigid core that presents these key chemical features in a well-defined spatial orientation, making it a highly relevant intermediate for lead optimization in this area.

The Translocator Protein (TSPO) is an 18 kDa protein located on the outer mitochondrial membrane. nih.govresearchgate.net Its expression is significantly upregulated in activated microglia and astrocytes during neuroinflammation, making it an important biomarker for neurodegenerative diseases, brain injury, and cancer. nih.govnih.gov Ligands that bind to TSPO can be radiolabeled and used as probes in Positron Emission Tomography (PET) to visualize and quantify neuroinflammation in living subjects. researchgate.net

The phenoxypyridine scaffold is a key structural component in a number of high-affinity TSPO ligands. researchgate.net Specifically, structures based on phenoxyarylacetamides have been identified as potent ligands for this target. researchgate.net The this compound core provides the necessary framework for elaborating these structures. The amine group can be readily acylated to introduce the acetamide (B32628) portion of the pharmacophore, while the phenoxy and pyridine groups establish the foundational interactions with the TSPO binding site. The development of TSPO-selective ligands is crucial for creating clear and specific diagnostic images, and the this compound scaffold is an important tool in achieving this goal. researchgate.netmdpi.com

Development of Chemical Probes for Biological Systems

Based on a thorough review of existing literature, there is no documented evidence of this compound being used in the development of chemical probes for biological systems. Chemical probes, including fluorescent labels or radiotracers for positron emission tomography (PET), are essential tools for studying biological processes. However, no studies were identified that describe the synthesis of such probes using this compound as the foundational chemical structure. The research on PET tracers and other chemical probes involves a wide variety of molecular scaffolds, but the application of this particular compound for such purposes has not been reported.

Future Perspectives and Emerging Research Directions

Innovations in Sustainable Synthetic Methodologies for Phenoxypyridine Compounds

The chemical industry is increasingly shifting towards green and sustainable practices, and the synthesis of phenoxypyridine compounds is no exception. Future research will prioritize the development of environmentally benign synthetic routes that minimize waste, reduce energy consumption, and utilize safer reagents. nih.gov

Key innovations are expected in the following areas:

Microwave-Assisted Synthesis: This technique utilizes microwave radiation to rapidly heat reactions, often leading to dramatically reduced reaction times, higher yields, and fewer by-products compared to conventional heating methods. epcp.ac.in The application of microwave-assisted, solvent-free synthesis, potentially on solid supports or using ionic liquids, presents a green and efficient alternative for producing phenoxypyridine derivatives. nih.gov

Continuous Flow Chemistry: Flow chemistry offers significant advantages in terms of safety, scalability, and process control. organic-chemistry.org By performing reactions in a continuous stream within a microreactor, chemists can achieve precise control over parameters like temperature and reaction time, leading to higher purity and consistency. researchgate.net This methodology is particularly well-suited for optimizing the synthesis of phenoxypyridine intermediates, offering a safer and more efficient path for large-scale production. organic-chemistry.orgrsc.org

Green Catalysts and Solvents: There is a growing emphasis on replacing hazardous reagents and traditional organic solvents. Research is exploring the use of biocatalysts (enzymes) and novel, environmentally friendly catalysts like ionic liquids, which can function as both the solvent and the catalyst. ijarsct.co.inbenthamscience.com The development of synthetic routes in greener solvents, such as water or deep eutectic solvents, is a major goal for future synthetic strategies. ijarsct.co.in

Multicomponent Reactions (MCRs): One-pot MCRs, where multiple starting materials react to form a complex product in a single step, are highly efficient and align with the principles of green chemistry. nih.gov Designing MCRs for the synthesis of complex phenoxypyridine derivatives would streamline the production process, reduce waste, and improve atom economy. rsc.org

| Method | Key Advantages | Relevance to Phenoxypyridine Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, fewer by-products. epcp.ac.in | Rapid and efficient synthesis of phenoxypyridine libraries for screening. |

| Continuous Flow Chemistry | Enhanced safety, scalability, precise process control. organic-chemistry.org | Safer large-scale production of key intermediates and final compounds. researchgate.net |

| Green Catalysts/Solvents | Reduced environmental impact, lower toxicity, potential for recycling. benthamscience.com | Development of eco-friendly synthetic pathways using biocatalysts or ionic liquids. ijarsct.co.in |

| Multicomponent Reactions | High efficiency, atom economy, reduced waste. nih.gov | Streamlined synthesis of complex derivatives from simple precursors in a single step. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and agrochemical research by accelerating the design-test-analyze cycle. nih.govwjgnet.com For phenoxypyridine scaffolds, these computational tools offer the potential to rapidly explore vast chemical spaces and predict the biological activity of novel compounds with increasing accuracy.

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms are powerful tools for building robust QSAR models. jmpas.com By training on existing data sets of phenoxypyridine derivatives and their biological activities, these models can identify the key structural features that govern efficacy and predict the potency of new, untested compounds. researchgate.netchemrevlett.com This predictive capability helps prioritize which molecules to synthesize, saving significant time and resources. arxiv.org

De Novo Drug Design with Generative AI: Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new molecules from scratch. nih.govmedium.com These models can be trained on the structural rules of known active compounds and then tasked to generate novel phenoxypyridine derivatives that are optimized for specific properties, such as high target affinity and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. springernature.comjournalwjarr.com

Predictive Models for Drug-Target Interactions: AI is enhancing our ability to predict how a molecule will interact with its biological target. nih.govnih.gov Deep learning models can analyze the structures of both the phenoxypyridine ligand and the target protein to predict binding affinity and mode of interaction, providing insights that guide the design of more potent and selective compounds. mdpi.comsemanticscholar.org This is crucial for understanding the mechanism of action and for designing molecules that are highly selective for their intended target, thereby reducing off-target effects.

| AI/ML Application | Function | Impact on Research |

|---|---|---|

| QSAR Modeling | Predicts biological activity based on chemical structure. jmpas.com | Prioritizes synthesis of the most promising compounds. |

| Generative AI | Designs novel molecular structures with desired properties. nih.gov | Expands chemical space and creates new intellectual property. |

| Drug-Target Interaction Prediction | Predicts binding affinity and interaction with biological targets. nih.gov | Facilitates the design of more potent and selective agents. |

| ADMET Prediction | Forecasts pharmacokinetic and toxicity properties. mdpi.com | Reduces late-stage failures by identifying problematic compounds early. |

Exploration of Novel Therapeutic and Agrochemical Targets for Phenoxypyridine Scaffolds

The phenoxypyridine scaffold has proven its utility as a core structure in both medicines and pesticides. mdpi.com Future research will aim to broaden its applicability by identifying and validating novel biological targets.

Therapeutic Targets: The role of phenoxypyridine derivatives as kinase inhibitors is well-established, particularly in oncology. nih.gov Future work will likely expand to target other kinases implicated in a range of diseases, including inflammatory disorders, autoimmune diseases, and neurodegenerative conditions. researchgate.netnih.gov For example, specific kinases are known to be involved in pain induction, representing a potential new therapeutic avenue. nih.gov Beyond kinases, inverse virtual screening and other computational methods could identify entirely new protein targets for this versatile scaffold. nih.gov

Agrochemical Targets: In crop protection, the phenoxypyridine structure is found in herbicides that inhibit enzymes like Acetyl-CoA carboxylase (ACCase) and Protoporphyrinogen (B1215707) IX oxidase (PPO). encyclopedia.pub A major challenge in agriculture is the development of resistance to existing pesticides. Future research will focus on discovering phenoxypyridine-based compounds that act on novel agrochemical targets. The "scaffold hopping" strategy, where the phenoxypyridine core is combined with other active fragments, could lead to the discovery of fungicides, insecticides, or herbicides with new mechanisms of action, helping to manage resistance and improve food security. mdpi.comresearchgate.net

Development of Multifunctional Phenoxypyridine-Based Agents

As our understanding of complex diseases and biological systems grows, there is increasing interest in developing chemical agents that can modulate multiple targets or perform several functions simultaneously. The phenoxypyridine scaffold is an ideal platform for the design of such multifunctional molecules.

Dual-Target or Polypharmacological Agents: Many complex diseases, such as cancer, are driven by multiple signaling pathways. Agents that can inhibit two or more targets simultaneously may offer superior efficacy and a lower likelihood of developing resistance. Phenoxypyridine-based compounds could be designed as dual-inhibitors, for instance, targeting two different receptor tyrosine kinases involved in tumor growth and angiogenesis. rsc.orgmdpi.com

Theranostic Agents: Theranostics is a field of medicine that combines therapy and diagnostics. A phenoxypyridine-based molecule could be developed to act as a theranostic agent by linking the targeting scaffold to both a therapeutic payload (like a cytotoxic drug or a radionuclide) and an imaging agent (like a fluorescent dye or a PET imaging isotope). nih.gov Such an agent would allow for the visualization of target engagement in real-time, enabling personalized treatment strategies where clinicians can "see what they treat." radiopharmtheranostics.com This approach is particularly promising in oncology for monitoring tumor response to targeted therapies.

常见问题

Q. What are the recommended methodologies for synthesizing 3-Phenoxypyridin-4-amine, and how can reaction conditions be optimized?

Synthesis typically involves multi-step routes, including nucleophilic substitution and cross-coupling reactions. For example:

- Step 1 : Introduce the phenoxy group via Ullmann coupling or Buchwald-Hartwig amination under palladium catalysis .

- Step 2 : Functionalize the pyridine ring with an amine group using reductive amination or catalytic hydrogenation.

AI-powered retrosynthesis tools (e.g., Template_relevance models) can predict feasible routes and optimize conditions like temperature, solvent polarity, and catalyst loading .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm regiochemistry and purity. For example, aromatic protons in the phenoxy group appear as distinct multiplets in δ 6.5–7.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 199.087 for CHNO) .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. How should this compound be stored to ensure long-term stability?

- Store at –20°C under inert gas (N or Ar) to prevent oxidation.

- Use amber vials to shield from light, and avoid aqueous buffers unless stabilized with cryoprotectants .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?

- Analog Synthesis : Modify the phenoxy substituent (e.g., electron-withdrawing groups like –CF) or pyridine ring positions to assess impact on target binding .

- QSAR Modeling : Use computational tools like Schrödinger’s Maestro to correlate substituent effects with activity (e.g., IC values in enzyme inhibition assays) .

Q. What experimental approaches are suitable for elucidating the mechanism of action of this compound in enzyme inhibition?

Q. How should researchers address contradictions in reported bioactivity data for this compound derivatives?

Q. What computational strategies are effective for predicting the physicochemical properties of this compound?

- Molecular Dynamics (MD) Simulations : Predict solubility and membrane permeability using Desmond or GROMACS .

- Docking Studies : Map binding poses in target proteins (e.g., kinases) with AutoDock Vina to prioritize derivatives for synthesis .

Notes

- Methodological Rigor : Emphasis on replicable protocols and computational integration aligns with NIH/EMA standards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。